2-Butyl-3-methoxy-2H-indazole-6-carboxylic acid
Overview
Description
2-Butyl-3-methoxy-2H-indazole-6-carboxylic acid is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3-methoxy-2H-indazole-6-carboxylic acid typically involves the construction of the indazole ring followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole can then be further modified to introduce the butyl and methoxy groups at the appropriate positions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Fischer indole synthesis followed by purification and functionalization steps. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-3-methoxy-2H-indazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups .
Scientific Research Applications
2-Butyl-3-methoxy-2H-indazole-6-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Butyl-3-methoxy-2H-indazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate receptor signaling pathways to exert its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Butyl-3-methoxy-1H-indazole-6-carboxylic acid: Similar in structure but with a different tautomeric form.
2-Butyl-3-methoxy-2H-indazole-5-carboxylic acid: Similar structure with a carboxylic acid group at a different position.
2-Butyl-3-methoxy-2H-indazole-6-sulfonic acid: Similar structure with a sulfonic acid group instead of a carboxylic acid group.
Uniqueness
2-Butyl-3-methoxy-2H-indazole-6-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the butyl and methoxy groups at specific positions on the indazole ring can enhance its interactions with molecular targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
2-butyl-3-methoxyindazole-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-3-4-7-15-12(18-2)10-6-5-9(13(16)17)8-11(10)14-15/h5-6,8H,3-4,7H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYWAAGEGIYTNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C2C=CC(=CC2=N1)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467743 | |
Record name | 2-Butyl-3-methoxy-2H-indazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30467743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884502-23-2 | |
Record name | 2-Butyl-3-methoxy-2H-indazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30467743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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